Cas no 249728-93-6 (N-[(1S,2S,3R)-2,3-dihydroxy-1-(hydroxymethyl)heptadecyl]-octanamide)
![N-[(1S,2S,3R)-2,3-dihydroxy-1-(hydroxymethyl)heptadecyl]-octanamide structure](https://ja.kuujia.com/scimg/cas/249728-93-6x500.png)
N-[(1S,2S,3R)-2,3-dihydroxy-1-(hydroxymethyl)heptadecyl]-octanamide 化学的及び物理的性質
名前と識別子
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- N-[(2S,3S,4R)-1,3,4-trihydroxyoctadecan-2-yl]octanamide
- C8 Phytoceramide (t18:0/8:0)
- N-[(1S,2S,3R)-2,3-dihydroxy-1-(hydroxymethyl)heptadecyl]-octanamide
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- インチ: 1S/C26H53NO4/c1-3-5-7-9-10-11-12-13-14-15-17-18-20-24(29)26(31)23(22-28)27-25(30)21-19-16-8-6-4-2/h23-24,26,28-29,31H,3-22H2,1-2H3,(H,27,30)/t23-,24+,26-/m0/s1
- InChIKey: XQNJLWJVISBYSS-GSLIJJQTSA-N
- ほほえんだ: C(N[C@@H](CO)[C@H](O)[C@H](O)CCCCCCCCCCCCCC)(=O)CCCCCCC
計算された属性
- 水素結合ドナー数: 4
- 水素結合受容体数: 5
- 重原子数: 31
- 回転可能化学結合数: 24
N-[(1S,2S,3R)-2,3-dihydroxy-1-(hydroxymethyl)heptadecyl]-octanamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci70466-5mg |
C8 Phytoceramide (t18:0/8:0) |
249728-93-6 | 98% | 5mg |
¥2244.00 | 2022-04-26 | |
A2B Chem LLC | AX66329-5mg |
N-[(1S,2S,3R)-2,3-dihydroxy-1-(hydroxymethyl)heptadecyl]-octanamide |
249728-93-6 | ≥98% | 5mg |
$193.00 | 2024-04-20 | |
1PlusChem | 1P01EQHL-5mg |
N-[(1S,2S,3R)-2,3-dihydroxy-1-(hydroxymethyl)heptadecyl]-octanamide |
249728-93-6 | ≥98% | 5mg |
$274.00 | 2024-05-21 |
N-[(1S,2S,3R)-2,3-dihydroxy-1-(hydroxymethyl)heptadecyl]-octanamide 関連文献
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Paola Calcagnile,Tommaso Dattoma,Elisa Scarpa,Antonio Qualtieri,Laura Blasi,Francesco Rizzi RSC Adv., 2017,7, 15964-15970
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Fanghua Ning,Ali Saad,Xiuting Li,Dingguo Xia J. Mater. Chem. A, 2021,9, 14392-14399
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Ali Reza Sardarian,Iman Dindarloo Inaloo RSC Adv., 2015,5, 76626-76641
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Nelly Khidekel,Linda C. Hsieh-Wilson Org. Biomol. Chem., 2004,2, 1-7
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Chuanchuan Fan,Ziyang Xu,Tengling Wu,Chunyan Cui,Yang Liu,Bo Liu,Jianhai Yang,Wenguang Liu Biomater. Sci., 2021,9, 5116-5126
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Samuel J. Rowley-Neale,Jamie M. Fearn,Dale A. C. Brownson,Graham C. Smith,Xiaobo Ji,Craig E. Banks Nanoscale, 2016,8, 14767-14777
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Jian-Hua Cao,Wei-Hua Liang,Xue-Tao Shi,Xiu-Bin Yang,Da-Yong Wu RSC Adv., 2021,11, 31783-31790
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Ningzi Luo,Ying Lan,Ruiren Tang,Lei He,Lian Duan Chem. Commun., 2016,52, 14466-14469
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Feng Shao,Jia Li,Jia-Ping Tong,Jian Zhang,Ming-Guang Chen,Zhiping Zheng,Rong-Bin Huang,Lan-Sun Zheng,Jun Tao Chem. Commun., 2013,49, 10730-10732
N-[(1S,2S,3R)-2,3-dihydroxy-1-(hydroxymethyl)heptadecyl]-octanamideに関する追加情報
N-[(1S,2S,3R)-2,3-Dihydroxy-1-(Hydroxymethyl)Heptadecyl]-Octanamide: A Comprehensive Overview
N-[(1S,2S,3R)-2,3-dihydroxy-1-(hydroxymethyl)heptadecyl]-octanamide, with the CAS number 249728-93-6, is a synthetic compound that has garnered significant attention in the fields of medicinal chemistry and biochemistry. This compound is characterized by its unique structural features, which include a heptadecyl chain with multiple hydroxyl groups and an octanamide functional group. These structural elements contribute to its potential biological activities and applications in various research areas.
The dihydroxy groups in the compound play a crucial role in its solubility and reactivity. The presence of these hydroxyl groups allows for the formation of hydrogen bonds, which can enhance the compound's interactions with biological macromolecules such as proteins and nucleic acids. This property is particularly important in drug design and development, where the ability to form stable complexes with target molecules is essential for therapeutic efficacy.
The hydroxymethyl group at the C-1 position of the heptadecyl chain further adds to the compound's versatility. This functional group can undergo various chemical reactions, such as oxidation and esterification, which can be utilized to modify the compound's properties for specific applications. For instance, recent studies have explored the use of similar compounds in the development of prodrugs, where the hydroxymethyl group serves as a cleavable linker that can be activated under specific physiological conditions.
The octanamide moiety at the N-terminus of the compound contributes to its overall hydrophobicity and lipophilicity. These properties are critical for the compound's ability to cross biological membranes and reach intracellular targets. Research has shown that compounds with similar structures exhibit promising activity against various diseases, including inflammatory disorders and certain types of cancer. The octanamide group also provides a site for further chemical modification, allowing researchers to fine-tune the compound's pharmacological profile.
Recent advancements in computational chemistry and molecular modeling have provided valuable insights into the structure-activity relationships (SAR) of N-[(1S,2S,3R)-2,3-dihydroxy-1-(hydroxymethyl)heptadecyl]-octanamide. These studies have identified key structural features that are responsible for its biological activities. For example, molecular docking simulations have revealed that the dihydroxy groups form hydrogen bonds with specific amino acid residues in target proteins, while the octanamide moiety interacts through hydrophobic interactions. This dual mechanism of action enhances the compound's binding affinity and selectivity.
In addition to its potential therapeutic applications, N-[(1S,2S,3R)-2,3-dihydroxy-1-(hydroxymethyl)heptadecyl]-octanamide has been studied for its use as a research tool in biochemical assays. Its unique structural features make it an excellent candidate for probing protein-ligand interactions and studying cellular processes. For instance, it has been used in fluorescence-based assays to monitor changes in protein conformation upon ligand binding.
The synthesis of N-[(1S,2S,3R)-2,3-dihydroxy-1-(hydroxymethyl)heptadecyl]-octanamide involves several steps that require precise control over reaction conditions to ensure high yields and purity. Recent developments in green chemistry have led to more environmentally friendly synthetic methods that minimize waste and reduce energy consumption. These advancements not only make the production process more sustainable but also improve the overall cost-effectiveness of synthesizing this compound on a larger scale.
Despite its promising potential, further research is needed to fully understand the biological activities and mechanisms of action of N-[(1S,2S,3R)-2,3-dihydroxy-1-(hydroxymethyl)heptadecyl]-octanamide. Ongoing studies are focused on elucidating its pharmacokinetic properties, toxicity profiles, and potential side effects. These investigations will provide crucial information for optimizing its use in both research and clinical settings.
In conclusion, N-[(1S,2S,3R)-2,3-dihydroxy-1-(hydroxymethyl)heptadecyl]-octanamide (CAS 249728-93-6) is a multifaceted compound with significant potential in medicinal chemistry and biochemistry. Its unique structural features make it an attractive candidate for drug development and biochemical research. As research continues to advance our understanding of this compound's properties and applications, it is likely to play an increasingly important role in addressing unmet medical needs and advancing scientific knowledge.
249728-93-6 (N-[(1S,2S,3R)-2,3-dihydroxy-1-(hydroxymethyl)heptadecyl]-octanamide) 関連製品
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